Verosudil - 1414854-42-4

Verosudil

Catalog Number: EVT-285997
CAS Number: 1414854-42-4
Molecular Formula: C17H17N3O2S
Molecular Weight: 327.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Verosudil, also known as AR-12286, is a potent and selective Rho kinase inhibitor. AR-12286 was well tolerated and provided statistically significant reduction in IOP (intraocular pressure) in patients with XFS (exfoliation syndrome) and OHT (ocular hypertension) or XFG (exfoliative glaucoma). This drug may represent an additional therapeutic paradigm for the treatment of XFG.
Source and Classification

Verosudil is classified under the category of Rho kinase inhibitors, which are compounds designed to modulate the activity of Rho kinase isoforms (ROCK1 and ROCK2). These isoforms play crucial roles in various cellular processes, including smooth muscle contraction and cytoskeletal dynamics. The compound has been investigated primarily for its ocular applications, particularly in managing conditions that lead to increased intraocular pressure .

Synthesis Analysis

Methods and Technical Details

The synthesis of Verosudil hydrochloride involves several intricate steps aimed at constructing its isoquinoline core structure. Key stages in the synthesis process include:

  1. Formation of the Isoquinoline Core: This foundational structure is critical for the biological activity of Verosudil.
  2. Introduction of the Thiophene Ring: This step enhances the compound's pharmacological properties.
  3. Coupling of the Dimethylamino Group: This functional group is essential for the compound's selectivity towards Rho kinase.

Industrial production typically employs optimized reaction conditions to maximize yield and purity, including high-purity starting materials and controlled environmental parameters such as temperature and pH. Purification techniques like crystallization and chromatography are also integral to obtaining the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of Verosudil showcases a complex arrangement that facilitates its interaction with biological targets. The compound features an isoquinoline backbone with specific functional groups that contribute to its selectivity as a Rho kinase inhibitor.

  • Molecular Formula: C17H17N3O2S\text{C}_{17}\text{H}_{17}\text{N}_{3}\text{O}_{2}\text{S}
  • Molar Mass: Approximately 327.40 g/mol

The structural characteristics allow Verosudil to effectively bind to Rho kinase, inhibiting its activity and leading to physiological effects relevant to ocular health .

Chemical Reactions Analysis

Reactions and Technical Details

Verosudil hydrochloride undergoes various chemical reactions, which can be categorized into:

  • Reduction Reactions: Involving the addition of hydrogen or removal of oxygen.
  • Substitution Reactions: Where one functional group is replaced by another.

Common reagents used in these reactions include lithium aluminum hydride for reductions and halogens or nucleophiles for substitution processes. The outcomes depend on specific reagents and conditions, leading to various substituted derivatives or hydroxylated forms.

Mechanism of Action

Verosudil exerts its pharmacological effects primarily through the inhibition of Rho kinase (ROCK1 and ROCK2). The mechanism involves:

Physical and Chemical Properties Analysis

Physical Properties

Verosudil hydrochloride is typically presented as a white crystalline powder with specific solubility characteristics suitable for pharmaceutical formulations.

Chemical Properties

  • Solubility: Soluble in organic solvents, with varying solubility profiles in aqueous environments.
  • Stability: Stability under standard laboratory conditions allows for effective storage and handling.

These properties are crucial for ensuring the compound's efficacy when used in clinical settings .

Applications

Verosudil has promising applications primarily in ophthalmology, particularly for:

  • Treatment of Glaucoma: As a Rho kinase inhibitor, it reduces intraocular pressure effectively.
  • Ocular Hypertension Management: Its ability to enhance aqueous humor outflow positions it as a valuable option alongside existing therapies.

Furthermore, ongoing research explores potential synergistic effects when combined with other glaucoma medications, suggesting broader therapeutic implications .

Chemical Characterization of Verosudil

Molecular Structure & Stereochemical Properties

Verosudil (INN: verosudil; synonyms: AR-12286, AR-12286) is a synthetic small-molecule Rho kinase (ROCK) inhibitor with the chemical name 2-(dimethylamino)-N-(1-oxo-1,2-dihydroisoquinolin-6-yl)-2-(thiophen-3-yl)acetamide. Its molecular formula is C₁₇H₁₇N₃O₂S, yielding a molecular weight of 327.40 g/mol [1] [5]. The structure (Fig. 1) integrates three key domains:

  • An isoquinolinone moiety (right) acting as the ROCK-binding pharmacophore.
  • A thiophene-acetamide linker (center) with a chiral center at the α-carbon.
  • A tertiary dimethylamino group (left) enhancing solubility [3] [9].
  • Stereochemistry: The α-carbon adjacent to the carbonyl group creates a chiral center. Verosudil is administered as a racemic mixture (50:50 ratio of R- and S-enantiomers). The (S)-enantiomer (PubChem CID: 86270580) and (R)-enantiomer (PubChem CID: 44198631) exhibit distinct biochemical interactions but are equipotent in ROCK inhibition [3] [9].

Table 1: Atomic Coordinates and Bonding

AtomBond TypeConnected AtomsStereochemistry
Cα (acetamide)TetrahedralN(CH₃)₂, C=O, Thiophene, HChiral (R/S)
N (isoquinolinone)PlanarC=O, C (ring)sp²-hybridized

Physicochemical Profile

Verosudil’s drug-like properties align with Lipinski’s rule of five (0 violations), supporting oral bioavailability potential [3] [9]:

  • Lipophilicity: The experimental XLogP value is 1.83, indicating moderate hydrophobicity. This facilitates membrane penetration but requires formulation optimization for ocular delivery [3] [5].
  • Polar Surface Area (PSA): 93.44 Ų, derived from hydrogen-bonding atoms (4 acceptors, 2 donors). High PSA limits blood-brain barrier penetration, minimizing CNS off-target effects [3] [9].
  • Hydrogen Bonding: Forms up to 6 H-bonds:
  • Donors: Acetamide NH (1), isoquinolinone NH (1).
  • Acceptors: Isoquinolinone C=O (1), acetamide C=O (1), ring N (1), thiophene S (1) [3].
  • Solubility: Highly soluble in DMSO (>16.67 mg/mL), but insoluble in water. This necessitates solvent-based formulations (e.g., eyedrops with cyclodextrins) [1] [5].

Table 2: Physicochemical Parameters

ParameterValueMethod/Reference
Molecular Weight327.40 g/mol [1] [5]
XLogP1.83Computational [3]
Topological PSA93.44 ŲCDK algorithm [3]
H-Bond Donors2 [3] [9]
H-Bond Acceptors4 [3] [9]
Rotatable Bonds5 [3]

Synthesis Pathways & Racemic Mixture Considerations

Verosudil is synthesized via a multi-step coupling strategy (Fig. 2):

  • Thiophene Activation: 3-Thiopheneglyoxylic acid undergoes chloroacetylation.
  • Amidation: Reaction with dimethylamine yields the α-(dimethylamino)thiophene acetate intermediate.
  • Isoquinolinone Coupling: Condensation with 6-amino-1H-isoquinolin-1-one via peptide coupling reagents (e.g., EDC/HOBt) [5] [9].
  • Chirality Management: The α-carbon’s stereocenters are generated non-selectively during amidation, producing a racemate. Resolution techniques (e.g., chiral chromatography or enzymatic separation) are required to isolate enantiomers, but clinical use employs the racemic form due to cost-efficacy [3] [9].
  • Purity: Commercial batches exceed >98% purity (HPLC), with residual solvents controlled per ICH guidelines [5].

Comparative Analysis with Structural Analogues

Verosudil, netarsudil, and ripasudil represent distinct ROCK inhibitor chemotypes. Key structural differences dictate target selectivity and physicochemical behavior:

  • Core Scaffolds:
  • Verosudil: Isoquinolinone-thiophene hybrid.
  • Netarsudil (AR-13324): Benzamide-indazole core.
  • Ripasudil (K-115): Isoquinoline-4-sulfonamide [4] [10].
  • ROCK Inhibition: Verosudil exhibits balanced inhibition (ROCK1/ROCK2 Ki = 2 nM each), while netarsudil’s metabolite (AR-13503) shows 5-fold selectivity for ROCK2. Ripasudil has higher IC₅₀ (19–51 nM) [1] [4] [10].
  • Off-Target Activity: Verosudil’s cross-reactivity is minimal (Ki >28 nM for PKA, PKCθ, CAM2A). Netarsudil additionally inhibits norepinephrine transporters, enhancing IOP reduction [1] [10].
  • Physicochemical Contrasts:
  • Verosudil (LogP 1.83) is less lipophilic than netarsudil (LogP 2.8), improving aqueous solubility.
  • Ripasudil’s sulfonamide group increases PSA (110 Ų), reducing corneal permeability vs. verosudil (93 Ų) [3] [10].

Table 3: Structural and Pharmacological Comparison

ParameterVerosudilNetarsudilRipasudil
Core StructureIsoquinolinone-thiopheneBenzamide-indazoleIsoquinoline-sulfonamide
ROCK1 Ki2 nM1 nM51 nM
ROCK2 Ki2 nM0.5 nM19 nM
Selectivity (ROCK2:1)1:12:11:2.7
Off-TargetsPKA (69 nM)NET (1.8 nM)PKA (>10,000 nM)
LogP1.832.801.20
PSA (Ų)93.4495.12110.70
Clinical UseInvestigationalFDA-approved (2017)Approved (Japan, 2014)

Sources: [1] [4] [10]

Properties

CAS Number

1414854-42-4

Product Name

Verosudil

IUPAC Name

2-(dimethylamino)-N-(1-oxo-2H-isoquinolin-6-yl)-2-thiophen-3-ylacetamide

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C17H17N3O2S/c1-20(2)15(12-6-8-23-10-12)17(22)19-13-3-4-14-11(9-13)5-7-18-16(14)21/h3-10,15H,1-2H3,(H,18,21)(H,19,22)

InChI Key

VDYRZXYYQMMFJW-UHFFFAOYSA-N

SMILES

CN(C)C(C1=CSC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

AR-12286; AR12286; AR 12286; Verosudil; Verosudil free base.

Canonical SMILES

CN(C)C(C1=CSC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.